molecular formula C17H20N2O2 B8412010 Tert-butyl 3-amino-5-(2-methylpyridin-4-yl)benzoate

Tert-butyl 3-amino-5-(2-methylpyridin-4-yl)benzoate

Cat. No. B8412010
M. Wt: 284.35 g/mol
InChI Key: SODXFXYGUXWSEJ-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

A mixture of tert-butyl 3-(2-methylpyridin-4-yl)-5-nitrobenzoate (1.5 g, 4.8 mmol) and 300 mg of 10% wet Pd/C (˜50% H2O) in 25 mL of methanol under a balloon of hydrogen was allowed to stir at room temperature overnight. Upon completion, the mixture was concentrated and the residue was dried to give 1.31 g of tert-Butyl 3-amino-5-(2-methylpyridin-4-yl)benzoate 49.1B. LCMS (ES+) m/z 285.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:9]=[C:10]([CH:18]=[C:19]([N+:21]([O-])=O)[CH:20]=2)[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:5]=[CH:4][N:3]=1.[H][H]>CO.[Pd]>[NH2:21][C:19]1[CH:18]=[C:10]([CH:9]=[C:8]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([CH3:1])[CH:7]=2)[CH:20]=1)[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1=NC=CC(=C1)C=1C=C(C(=O)OC(C)(C)C)C=C(C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Upon completion, the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C(=O)OC(C)(C)C)C=C(C1)C1=CC(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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